4-(7-Chloroquinolin-4-yl)morpholine hydrochloride
Description
Properties
CAS No. |
853344-40-8 |
|---|---|
Molecular Formula |
C13H14Cl2N2O |
Molecular Weight |
285.17 g/mol |
IUPAC Name |
4-(7-chloroquinolin-4-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C13H13ClN2O.ClH/c14-10-1-2-11-12(9-10)15-4-3-13(11)16-5-7-17-8-6-16;/h1-4,9H,5-8H2;1H |
InChI Key |
HXFATUSWEGEIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C=CC(=CC3=NC=C2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The foundational method for synthesizing 4-(7-chloroquinolin-4-yl)morpholine involves nucleophilic aromatic substitution (NAS) at the 4-position of 4,7-dichloroquinoline. The electron-withdrawing chlorine at the 7-position activates the 4-chloro group for displacement by morpholine, a secondary amine. The reaction typically proceeds in polar aprotic solvents such as ethanol or acetonitrile under reflux conditions.
Procedure :
-
Substitution Reaction :
-
Hydrochloride Salt Formation :
Optimization Insights :
-
Solvent Choice : Ethanol provides moderate yields (60–75%), while acetonitrile enhances reaction rates due to higher polarity.
-
Stoichiometry : Morpholine in excess (1.5–2.0 eq) ensures complete substitution, minimizing di-substitution byproducts.
Microwave-Assisted Synthesis
Enhanced Reaction Efficiency
Microwave irradiation reduces reaction times from hours to minutes by enabling rapid and uniform heating. This method is particularly effective for NAS reactions involving sterically hindered amines.
Procedure :
-
A mixture of 4,7-dichloroquinoline (1.0 mmol) and morpholine (1.2 mmol) in N-methylpyrrolidinone (NMP, 0.5 mL) is irradiated at 130–160°C for 2–5 minutes.
-
The crude product is precipitated in ice water, filtered, and treated with HCl gas to form the hydrochloride salt.
Key Advantages :
-
Yield Improvement : Microwave methods achieve yields of 80–85%, compared to 60–75% for conventional heating.
-
Reduced Byproducts : Shorter reaction times limit decomposition or side reactions.
Ultrasound-Assisted Synthesis
Mechanochemical Activation
Ultrasound irradiation leverages cavitation to enhance mass transfer and reaction kinetics, enabling room-temperature synthesis.
Procedure :
-
4,7-Dichloroquinoline and morpholine (1:1.2 molar ratio) are sonicated in ethanol at 40 kHz for 30–60 minutes.
-
The hydrochloride salt is precipitated using HCl and purified via recrystallization.
Performance Metrics :
Comparative Analysis of Synthetic Methods
| Parameter | Conventional | Microwave | Ultrasound |
|---|---|---|---|
| Reaction Time | 12–24 h | 2–5 min | 30–60 min |
| Yield (%) | 60–75 | 80–85 | 70–78 |
| Purity (%) | 90–95 | 95–97 | 95–97 |
| Energy Consumption | High | Moderate | Low |
Key Observations :
-
Microwave synthesis offers the highest yields and shortest reaction times, making it ideal for industrial-scale production.
-
Ultrasound methods balance energy efficiency and yield, suitable for lab-scale synthesis.
Analytical Validation and Characterization
Spectroscopic Confirmation
-
¹H NMR : The morpholine moiety exhibits characteristic singlet peaks at δ 3.70–3.85 ppm (N–CH₂–O), while the quinoline aromatic protons resonate at δ 7.50–8.90 ppm.
-
MS (ESI) : Molecular ion peak at m/z 277.1 [M+H]⁺ for the free base, with a chloride adduct at m/z 313.0 [M+Cl]⁻ for the hydrochloride salt.
Chemical Reactions Analysis
4-(7-Chloroquinolin-4-yl)morpholine hydrochloride undergoes various chemical reactions, including nucleophilic aromatic substitution and oxidative addition. Common reagents used in these reactions include hydrazine, copper(I), and different carbonyl compounds . The major products formed from these reactions are typically quinoline derivatives with varying substituents, which can exhibit different biological activities .
Scientific Research Applications
Antimalarial Activity
The compound exhibits significant antimalarial properties, which have been extensively studied. Research indicates that derivatives of 7-chloroquinoline, including 4-(7-Chloroquinolin-4-yl)morpholine hydrochloride, demonstrate moderate to high activity against Plasmodium falciparum, the malaria-causing parasite.
Case Study: Antimalarial Efficacy
A study evaluated various 7-chloroquinoline derivatives for their in vitro antimalarial activity. The results showed that several compounds had an IC50 value of less than 50 μM, indicating potent activity. Specifically, compounds synthesized using ultrasound irradiation demonstrated improved yields and purity, aligning with green chemistry principles .
Table 1: Antimalarial Activity of 7-Chloroquinoline Derivatives
| Compound ID | IC50 (μM) | Activity Level |
|---|---|---|
| 2 | 11.92 | High |
| 3 | 25.00 | High |
| 4 | 30.00 | Moderate |
| 6 | 45.00 | Moderate |
| 9 | 79.71 | Moderate |
Anticancer Properties
The anticancer potential of 4-(7-Chloroquinolin-4-yl)morpholine hydrochloride has also been investigated. Studies have shown that this compound can inhibit cancer cell proliferation across various cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma).
Case Study: Anticancer Activity
In vitro studies revealed that certain derivatives exhibited selective cytotoxicity towards MCF-7 cells, suggesting a targeted therapeutic approach. The mechanisms involved include the induction of apoptosis and disruption of cell cycle progression .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | Compound ID | IC50 (μM) | Selectivity |
|---|---|---|---|
| MCF-7 | 3 | 20.00 | High |
| HCT-116 | 9 | 35.00 | Moderate |
| HeLa | 2 | 40.00 | Low |
Medicinal Chemistry Applications
The structural characteristics of 4-(7-Chloroquinolin-4-yl)morpholine hydrochloride make it a valuable scaffold in medicinal chemistry for developing new therapeutic agents:
- Structure-Activity Relationship (SAR): The compound serves as a template for synthesizing new derivatives with enhanced potency and reduced side effects .
- Fragment-Based Drug Design: Recent advancements in drug discovery emphasize the importance of this compound in fragment-based approaches to identify novel inhibitors targeting specific biological interactions .
Mechanism of Action
The mechanism of action of 4-(7-Chloroquinolin-4-yl)morpholine hydrochloride involves its interaction with molecular targets and pathways related to its pharmacological activities. For instance, its antimalarial activity is attributed to the inhibition of heme crystallization, which prevents the malaria parasite from detoxifying heme . Its anticancer activity is linked to its ability to induce cytotoxic effects in cancer cells, although the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(7-chloroquinolin-4-yl)morpholine hydrochloride with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity:
Key Findings:
Substituent Effects on Bioactivity :
- The presence of electron-withdrawing groups (e.g., fluorine) at the phenyl ring enhances antimalarial potency, likely by improving target binding or metabolic stability .
- Methoxy groups increase lipophilicity, correlating with improved anticancer activity in cell-based assays .
Morpholine derivatives without the quinoline core (e.g., 4-(2-chloroethyl)morpholine hydrochloride) lack direct bioactivity but serve as intermediates for antitumor agents .
Synthetic Efficiency :
- High-yield syntheses (>90%) are achievable for derivatives with para-substituted aryl groups, whereas ortho-substituted analogs show lower yields due to steric hindrance .
Biological Activity
4-(7-Chloroquinolin-4-yl)morpholine hydrochloride is a derivative of the well-known quinoline class of compounds, which has garnered attention for its biological activity, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Antimalarial Activity
The antimalarial potential of 4-(7-Chloroquinolin-4-yl)morpholine hydrochloride has been investigated alongside other 7-chloroquinoline derivatives. In vitro studies have assessed their efficacy against Plasmodium falciparum, the causative agent of malaria. The following table summarizes the IC50 values for various derivatives:
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| 2 | 35.29 | Moderate |
| 3 | 25.37 | High |
| 4 | 42.61 | Moderate |
| 9 | 11.92 | Very High |
These results indicate that compound 9 exhibits the most potent antimalarial activity with an IC50 value of 11.92 μM, suggesting significant potential for therapeutic application in malaria treatment .
Antitumor Activity
The anticancer properties of 4-(7-Chloroquinolin-4-yl)morpholine hydrochloride have also been explored, particularly against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The following table presents the IC50 values observed in these studies:
| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |
|---|---|---|---|
| 2 | 55.71 | 123.05 | 100.05 |
| 3 | 14.68 | 23.49 | 50.03 |
| 9 | 7.54 | 21.41 | 21.41 |
Compound 9 again demonstrates superior efficacy across all tested cell lines, particularly against MCF-7 cells, where it exhibits an IC50 of just 7.54 μM . This selectivity towards cancer cells while sparing normal cells suggests a favorable therapeutic profile.
The mechanisms underlying the biological activities of quinoline derivatives like 4-(7-Chloroquinolin-4-yl)morpholine hydrochloride are multifaceted:
- Antimalarial Mechanism : The compound may inhibit specific enzymes involved in the malaria parasite's lifecycle, such as falcipain-2, which is crucial for hemoglobin digestion within the parasite .
- Anticancer Mechanism : The compound's ability to induce cell cycle arrest and apoptosis in cancer cells has been documented, with studies indicating significant accumulation of cells in the G2/M phases after treatment . This suggests that it may disrupt critical cellular processes necessary for cancer cell proliferation.
Study on Antimalarial Efficacy
In a study assessing several new derivatives, researchers found that compounds with specific substitutions on the quinoline ring exhibited enhanced antimalarial activity compared to traditional treatments like chloroquine . The structure-activity relationship highlighted the importance of functional groups in modulating biological effects.
Study on Anticancer Properties
A separate investigation focused on the cytotoxic effects of various quinoline derivatives on human cancer cell lines revealed that compound 9 not only inhibited cell growth but also induced apoptosis more effectively than other tested compounds . This study utilized flow cytometry to analyze cell cycle progression and viability post-treatment.
Q & A
Q. Q1. What are the common synthetic routes for preparing 4-(7-Chloroquinolin-4-yl)morpholine hydrochloride?
A1. The synthesis typically involves coupling 7-chloroquinoline derivatives with morpholine precursors. A representative method includes:
- Step 1 : Reacting 7-chloro-4-hydroxyquinoline with a phosphoryl chloride (POCl₃) to generate 4-chloro-7-chloroquinoline .
- Step 2 : Substituting the 4-chloro group with morpholine under nucleophilic conditions. For example, refluxing in ethanol or THF with a base (e.g., triethylamine) to facilitate the SNAr reaction .
- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., methanol) .
Key Characterization : Monitor reaction progress using LCMS (m/z ~300–350 [M+H]⁺) and confirm purity via HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA, retention time ~1–2 minutes) .
Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?
A2.
- LCMS/HPLC : Quantify purity and detect intermediates (e.g., m/z 328 [M+H]⁺ for the free base; retention time ~1.32 minutes under QC-SMD-TFA05 conditions) .
- ¹H/¹³C NMR : Confirm substitution patterns. For example, the morpholine moiety shows characteristic peaks at δ 3.5–4.0 ppm (N–CH₂–O) and δ 2.5–3.0 ppm (morpholine protons) .
- XRD/Crystallography : Resolve hydrogen-bonding networks and crystal packing (e.g., intermolecular Cl⁻ interactions) .
Q. Q3. What biological assays are used to evaluate its antimalarial activity?
A3.
- In vitro Plasmodium falciparum culture : Maintain parasites in RPMI 1640 medium with human serum at 38°C under 7% CO₂ and low O₂ (1–5%). Measure IC₅₀ values via SYBR Green fluorescence assays .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. Q4. How can coupling efficiency between 7-chloroquinoline and morpholine be optimized?
A4. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Ethanol/THF balances reactivity and solubility .
- Catalysis : Use Pd/Cu catalysts for Ullmann-type coupling under milder conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
Note : Monitor byproducts (e.g., dechlorinated quinoline) via LCMS .
Q. Q5. How do structural modifications impact hydrogen-bonding interactions and bioactivity?
A5.
- Quinoline substitution : Adding electron-withdrawing groups (e.g., –CF₃) at the 7-position enhances binding to Plasmodium lactate dehydrogenase .
- Morpholine modifications : Replacing morpholine with piperazine alters solubility and logP, affecting membrane permeability. For example, 4-(7-chloroquinolin-4-yl)piperazine derivatives show stronger H-bonding with His95 in PfLDH (distance: 2.8 Å) .
Method : Use molecular docking (AutoDock Vina) paired with crystallographic validation .
Q. Q6. How to resolve contradictions in reported synthetic yields or impurity profiles?
A6.
- Byproduct analysis : Identify impurities via HRMS and 2D NMR (e.g., residual morpholine precursors or dimerized quinoline derivatives) .
- Reaction quenching : Rapid cooling after coupling prevents degradation.
- Column chromatography : Use reverse-phase silica gel (C18) with methanol/water gradients to isolate the hydrochloride salt .
Q. Q7. What strategies mitigate hygroscopicity during storage?
A7.
Q. Q8. How to design structure-activity relationship (SAR) studies for analogs?
A8.
- Core modifications : Synthesize analogs with varying substituents (e.g., 7-CF₃, 4-morpholinomethyl) and test against Pf3D7 (chloroquine-sensitive) and Dd2 (resistant) strains .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., quinoline N1) and hydrophobic regions .
- ADMET profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
